![molecular formula C13H11BO4 B12288178 (2-(Phenoxycarbonyl)phenyl)boronic acid](/img/structure/B12288178.png)
(2-(Phenoxycarbonyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Phenoxycarbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H11BO4 and a molecular weight of 242.04 g/mol . This compound is known for its role as a catalyst in various organic reactions, particularly in the chemoselective activation of oxime N−OH bonds for the preparation of functionalized amide compounds via Beckmann Rearrangement .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenoxycarbonyl)phenyl)boronic acid typically involves the reaction of phenylboronic acid with phenyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Phenoxycarbonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Phenylboronic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Nitrated or halogenated phenylboronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(Phenoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-(Phenoxycarbonyl)phenyl)boronic acid involves its role as a catalyst in the chemoselective activation of oxime N−OH bonds. This activation facilitates the Beckmann Rearrangement, leading to the formation of functionalized amide compounds. The boronic acid group interacts with the oxime, enhancing its reactivity and promoting the rearrangement under mild conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar catalytic properties.
(4-(Phenoxycarbonyl)phenyl)boronic acid: A structural isomer with different reactivity and applications.
(3-(Phenoxycarbonyl)phenyl)boronic acid: Another isomer with distinct chemical properties.
Uniqueness
(2-(Phenoxycarbonyl)phenyl)boronic acid is unique due to its specific structure, which allows for efficient chemoselective activation of oxime N−OH bonds. This makes it particularly valuable in the synthesis of functionalized amide compounds via Beckmann Rearrangement, a reaction not as efficiently catalyzed by other boronic acid derivatives .
Eigenschaften
Molekularformel |
C13H11BO4 |
---|---|
Molekulargewicht |
242.04 g/mol |
IUPAC-Name |
(2-phenoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C13H11BO4/c15-13(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-9,16-17H |
InChI-Schlüssel |
AUGBWBXAUSLNIT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1C(=O)OC2=CC=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.